4-Ethoxybenzo[d]oxazole-2-carboxamide
Description
4-Ethoxybenzo[d]oxazole-2-carboxamide is a heterocyclic organic compound featuring a benzo[d]oxazole core substituted with an ethoxy group at position 4 and a carboxamide moiety at position 2. The carboxamide group (–CONH₂) provides hydrogen-bonding capability, which is critical for interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
4-ethoxy-1,3-benzoxazole-2-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-6-4-3-5-7-8(6)12-10(15-7)9(11)13/h3-5H,2H2,1H3,(H2,11,13) |
InChI Key |
XYWVKCBKBAGCKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(O2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzo[d]oxazole-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-ethoxybenzoic acid with appropriate amine derivatives under mild reaction conditions . Another approach includes the use of ortho-aminophenol and heptafluoro-2-iodopropane as starting materials, followed by electrophilic substitution, cyclization, reduction, and amide formation .
Industrial Production Methods
Industrial production methods for 4-Ethoxybenzo[d]oxazole-2-carboxamide typically involve large-scale synthesis using readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of catalytic amounts of copper iodide (CuI) and ultrasound techniques has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybenzo[d]oxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the oxazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve mild temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Ethoxybenzo[d]oxazole-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Ethoxybenzo[d]oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the oxazole ring and carboxamide group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Calculated based on molecular formula (C₁₀H₁₀N₂O₃).
Structural and Functional Insights
Methoxy analogs, however, may exhibit faster metabolic clearance due to smaller size . Carboxamide vs Carboxylic Acid: The carboxamide group (target compound) supports hydrogen bonding, unlike the carboxylic acid in 5-Methoxybenzo[d]oxazole-2-carboxylic acid, which is ionized at physiological pH, reducing membrane permeability .
Heterocyclic Core Modifications :
- Oxazole vs Oxadiazole : Oxadiazole derivatives (e.g., compound in ) exhibit greater metabolic stability due to reduced ring reactivity compared to oxazole. However, oxazole cores (as in the target compound) may offer better π-π stacking interactions in enzyme binding pockets .
Biological Activity :
- The trifluoromethylphenyl-substituted oxazole in shows potent USP30 inhibition, suggesting that electron-withdrawing groups enhance target affinity. The ethoxy group in the target compound, being electron-donating, may shift activity toward other targets (e.g., cytochrome P450 enzymes) .
Synthesis and Scalability :
- Compound 54 (methoxy analog) has a low yield (7%), indicating synthetic challenges. Ethoxy derivatives may face similar issues, though optimized coupling protocols could improve efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
